molecular formula C19H18FN3O4S B2420611 Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-70-9

Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2420611
CAS No.: 341966-70-9
M. Wt: 403.43
InChI Key: CVKSBUJBDBEFAE-UHFFFAOYSA-N
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Description

Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a synthetic organic compound, identified by its intricate chemical structure combining multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The combination of fluorine, methoxy, and pyridine elements suggests significant chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step organic synthesis process:

  • Formation of the Thieno[2,3-b]pyridine Core: : This step involves cyclization reactions using appropriate starting materials like substituted pyridines and thiophenes.

  • Introduction of the Methoxy Group: : This can be achieved via nucleophilic substitution or methylation reactions.

  • Oximation and Amination:

  • Addition of the Ethyl Ester Group: : This is often done through esterification reactions involving ethyl alcohol and carboxylic acid intermediates.

Industrial Production Methods

On an industrial scale, the synthesis may employ continuous flow chemistry to enhance reaction efficiency and yield. High-pressure and high-temperature reactors can be used to facilitate faster reaction rates, and automated purification systems ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes several types of chemical reactions:

  • Oxidation and Reduction: : The compound can be oxidized or reduced depending on the reagents used. Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

  • Substitution Reactions: : Given the presence of aromatic rings and functional groups, substitution reactions (e.g., halogenation, alkylation) are common.

  • Hydrolysis: : The ester group can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Ethanol, methanol, dichloromethane.

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products from these reactions include substituted thieno[2,3-b]pyridines, corresponding acids, and various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its diverse functional groups make it a valuable building block in organic synthesis.

Biology

In biology, this compound is studied for its potential role as an enzyme inhibitor or receptor modulator. Its fluorine and methoxy substituents are critical for interacting with biological macromolecules.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Its unique structure allows it to interact selectively with various biological targets.

Industry

In the industrial sector, this compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate exerts its effects through specific interactions with biological targets, such as enzymes and receptors. The molecular mechanism involves:

  • Binding to Active Sites: : The compound fits into the active sites of enzymes or receptors, modulating their activity.

  • Pathways Involved: : These interactions can lead to the activation or inhibition of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-fluorobenzyl)oxy]methyl}-3-amino-4-methoxypyridine-5-carboxylate: : Similar structure but lacks the thieno ring.

  • Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate: : Lacks the fluorobenzyl oxime group.

Uniqueness

Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of fluorine, oxime, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-[[(4-fluorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-3-26-19(24)17-16(15-14(25-2)8-9-21-18(15)28-17)22-11-23-27-10-12-4-6-13(20)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSBUJBDBEFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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